molecular formula C10H8FNO2 B13283388 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid

3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid

Cat. No.: B13283388
M. Wt: 193.17 g/mol
InChI Key: ZSVPPBWBMKEOAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with prop-2-yn-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and prop-2-yn-1-ylamino group play crucial roles in binding to specific sites on target molecules, leading to various biological and chemical effects. The pathways involved include covalent modification of biological targets and participation in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid is unique due to the presence of both the fluorine atom and the prop-2-yn-1-ylamino group, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and its potential in scientific research make it a valuable compound .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

3-fluoro-2-(prop-2-ynylamino)benzoic acid

InChI

InChI=1S/C10H8FNO2/c1-2-6-12-9-7(10(13)14)4-3-5-8(9)11/h1,3-5,12H,6H2,(H,13,14)

InChI Key

ZSVPPBWBMKEOAR-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=CC=C1F)C(=O)O

Origin of Product

United States

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